Lipophilicity (LogP) vs. Analogs
The calculated ACD/LogP of 1-(3-(3-bromophenoxy)propyl)pyrrolidine is 3.90 [1]. In comparison, the chloro analog exhibits a lower LogP (SlogP 2.84) [2], the fluoro analog is substantially more hydrophilic (SlogP 2.22) [3], and the para‑bromo positional isomer shows reduced lipophilicity (LogP 3.25–3.31) [4]. The methyl‑substituted analog also falls below the target compound with an estimated LogP of 2.70 [5]. These differences in log units translate to significant variations in predicted membrane partitioning and bioavailability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.90 |
| Comparator Or Baseline | Chloro analog: SlogP 2.84; Fluoro analog: SlogP 2.22; Para‑bromo analog: LogP 3.25–3.31; Methyl analog: SlogP 2.70 |
| Quantified Difference | ΔLogP: +1.06 (vs. chloro), +1.68 (vs. fluoro), +0.59–0.65 (vs. para‑bromo), +1.20 (vs. methyl) |
| Conditions | Computed using ACD/Labs Percepta, mcule SlogP, and ChemSrc predicted values |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and tissue distribution—critical parameters for in vivo pharmacokinetic studies and cellular assay design.
- [1] ChemSpider. 1-(3-(3-bromophenoxy)propyl)pyrrolidine: Predicted ACD/LogP. http://legacy.chemspider.com/Chemical-Structure.1718299.html View Source
- [2] MMsINC Database. 1-[3-(3-chlorophenoxy)propyl]pyrrolidine: SlogP. https://mms.dsfarm.unipd.it View Source
- [3] MMsINC Database. 1-[3-(3-fluorophenoxy)propyl]pyrrolidine: SlogP. https://mms.dsfarm.unipd.it View Source
- [4] ChemSrc. 1-(3-(4-bromophenoxy)propyl)pyrrolidine (CAS 92104-90-0): LogP. https://m.chemsrc.com/en/cas/92104-90-0 View Source
- [5] MMsINC Database. 1-[3-(3-methylphenoxy)propyl]pyrrolidine: SlogP. https://mms.dsfarm.unipd.it View Source
